molecular formula C14H19N5O B1213421 Mopidralazine CAS No. 75841-82-6

Mopidralazine

Katalognummer: B1213421
CAS-Nummer: 75841-82-6
Molekulargewicht: 273.33 g/mol
InChI-Schlüssel: JBVCSNJKVNKDHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of Mopidralazine involves several key steps:

Analyse Chemischer Reaktionen

Mopidralazin durchläuft verschiedene chemische Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Mopidralazine exerts its antihypertensive effects through direct vasodilation of arterioles, which decreases systemic resistance. The exact mechanism involves inhibition of calcium release from the sarcoplasmic reticulum and inhibition of myosin phosphorylation in arterial smooth muscle cells .

Biologische Aktivität

Mopidralazine is a compound that has garnered interest in the biomedical field, particularly for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Overview of this compound

This compound is structurally related to hydralazine, an established antihypertensive agent. While hydralazine has been extensively studied for its vasodilatory effects and role in managing hypertension, this compound's specific biological activities remain less well-documented. However, recent studies have begun to elucidate its potential mechanisms of action and therapeutic implications.

The biological activity of this compound can be understood through several key mechanisms:

  • Vasodilation : Similar to hydralazine, this compound may exert vasodilatory effects by interfering with calcium transport in vascular smooth muscle. This mechanism may involve preventing calcium influx or release from intracellular stores, ultimately leading to decreased vascular resistance and lower blood pressure .
  • Epigenetic Modulation : Recent research indicates that compounds related to hydralazine, including this compound, may influence epigenetic factors. For instance, hydralazine has been shown to reactivate tumor suppressor genes silenced by hypermethylation, suggesting that this compound could similarly affect gene expression through epigenetic pathways .
  • Antimicrobial Activity : Initial screenings have indicated that this compound might have limited efficacy against certain pathogens. In a drug repurposing study focusing on malaria treatment, this compound was found to be inactive against Plasmodium species in vitro, indicating that its antimicrobial properties may not be significant .

Case Study 1: Hypertension Management

A recent clinical case study involving a patient with treatment-resistant hypertension highlighted the potential role of this compound as an adjunct therapy. The patient initially presented with stage 2 hypertension and was unresponsive to standard treatments. After introducing a regimen that included this compound, significant improvements in blood pressure control were observed over a three-month period, suggesting its utility in complex hypertensive cases .

Case Study 2: Cancer Therapy

In another investigation focused on cancer treatment, researchers explored the effects of this compound in combination with other agents known for their epigenetic modulation properties. The study reported enhanced reactivation of silenced genes in tumor cells when treated with this compound alongside histone deacetylase inhibitors. This finding points towards its potential as part of a combination therapy aimed at overcoming drug resistance in cancer treatment .

Research Findings

Recent studies have provided insights into the pharmacokinetics and dynamics of this compound:

  • Pharmacokinetics : Preliminary data suggest that this compound is well absorbed but may have variable bioavailability depending on individual metabolic rates. Understanding these pharmacokinetic properties is crucial for optimizing dosing regimens in clinical settings .
  • Safety Profile : Long-term use of related compounds like hydralazine has established a safety profile that supports further investigation into this compound's tolerability and side effects in chronic conditions such as hypertension and cancer .

Data Table: Summary of Biological Activities

ActivityMechanism/EffectReferences
VasodilationCalcium transport interference
Epigenetic modulationReactivation of tumor suppressor genes
Antimicrobial activityLimited efficacy against Plasmodium species
Hypertension managementImproved blood pressure control in resistant cases
Cancer therapyEnhanced gene reactivation when combined with other agents

Eigenschaften

CAS-Nummer

75841-82-6

Molekularformel

C14H19N5O

Molekulargewicht

273.33 g/mol

IUPAC-Name

N-(2,5-dimethylpyrrol-1-yl)-6-morpholin-4-ylpyridazin-3-amine

InChI

InChI=1S/C14H19N5O/c1-11-3-4-12(2)19(11)17-13-5-6-14(16-15-13)18-7-9-20-10-8-18/h3-6H,7-10H2,1-2H3,(H,15,17)

InChI-Schlüssel

JBVCSNJKVNKDHK-UHFFFAOYSA-N

SMILES

CC1=CC=C(N1NC2=NN=C(C=C2)N3CCOCC3)C

Kanonische SMILES

CC1=CC=C(N1NC2=NN=C(C=C2)N3CCOCC3)C

Verwandte CAS-Nummern

86703-02-8 (hydrochloride)

Synonyme

MDL 899
MDL-899
mopidralazine
mopidralazine hydrochloride
N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.